An In-Depth Technical Guide to the Chemical Properties of 6-Methoxy-1,2,3,4-tetrahydroquinoline and its Derivatives
An In-Depth Technical Guide to the Chemical Properties of 6-Methoxy-1,2,3,4-tetrahydroquinoline and its Derivatives
A Note to the Researcher: This guide addresses the chemical properties of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol. It is important to note that publicly available experimental data for this specific molecule is scarce. The primary resource, PubChem, lists predicted properties but lacks citations to literature or patents, indicating it is not a well-characterized compound.[1]
To provide a comprehensive and practical resource, this guide will focus on the parent compound, 6-Methoxy-1,2,3,4-tetrahydroquinoline . The chemical properties, reactivity, and synthetic pathways of this core structure are well-documented and provide a strong foundational understanding for researchers interested in its derivatives, including the 4-ol variant.
Introduction: The Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a prevalent motif in a wide array of natural products and synthetic bioactive molecules.[2][3] This bicyclic heterocycle, consisting of a fused benzene and piperidine ring, serves as a valuable scaffold in medicinal chemistry.[4] The introduction of a methoxy group at the 6-position, as in 6-Methoxy-1,2,3,4-tetrahydroquinoline, significantly influences the molecule's electronic properties, solubility, and biological interactions.[4] This compound and its derivatives are of significant interest as intermediates in the synthesis of pharmaceuticals and as potential therapeutic agents themselves, notably in the development of novel antitumor agents.[5][6]
Physicochemical and Spectral Properties
General Properties
6-Methoxy-1,2,3,4-tetrahydroquinoline is typically a solid at room temperature, with its appearance ranging from colorless to a dark brown or pale yellow, depending on purity.[4][7] It exhibits moderate polarity due to the methoxy substituent, which affects its solubility in organic solvents.[4]
| Property | Value | Source |
| Molecular Formula | C10H13NO | [8][9] |
| Molecular Weight | 163.22 g/mol | [8][9] |
| CAS Number | 120-15-0 | [8][9] |
| Melting Point | 37-41 °C | [10] |
| Appearance | Dark brown solid | [7] |
Predicted Data for 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol
While experimental data is lacking, computational predictions provide some insight into the properties of the 4-ol derivative.
| Property | Predicted Value | Source |
| Molecular Formula | C10H13NO2 | [1] |
| Monoisotopic Mass | 179.09464 Da | [1] |
| XlogP | 1.2 | [1] |
| [M+H]+ m/z | 180.10192 | [1] |
| [M+Na]+ m/z | 202.08386 | [1] |
Spectral Data
Definitive characterization of 6-Methoxy-1,2,3,4-tetrahydroquinoline relies on standard spectroscopic techniques.
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Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound. For 6-Methoxy-1,2,3,4-tetrahydroquinoline, the expected molecular ion peak would be at m/z 163.22.[9]
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O stretches from the methoxy group.
Synthesis and Reactivity
Synthetic Approaches
A common and efficient method for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline involves the reduction of 6-methoxyquinoline.
Caption: A generalized workflow for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline.
A detailed experimental protocol for this transformation is as follows:
Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline [10]
-
Reaction Setup: To a 20 mL Schlenk tube, add 6-methoxyquinoline (1a; 65 mg, 0.5 mmol), Cu(OAc)₂ (4.5 mg, 0.025 mmol), B₂(OH)₄ (135 mg, 1.5 mmol), and acetonitrile (2.0 mL).
-
Reaction Conditions: Stir the reaction mixture at 40 °C for 8 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Add water (10 mL) to the concentrated residue.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
-
Purification:
-
Combine the organic phases.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography using a petroleum ether/ethyl acetate (8:1) mixture as the eluent to yield the final product.
-
Key Reactions
The tetrahydroquinoline scaffold, particularly the nitrogen atom, is a key site for further chemical modifications. One of the most significant reactions is the Buchwald-Hartwig coupling, which allows for the synthesis of N-aryl derivatives.[5] These derivatives have shown significant potential as antitumor agents.[5][6]
Caption: Schematic of the Buchwald-Hartwig coupling reaction.
This reaction is pivotal for creating a library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Applications in Research and Drug Development
6-Methoxy-1,2,3,4-tetrahydroquinoline is a valuable building block in the synthesis of more complex molecules.[8] Its primary area of application appears to be in the development of anticancer agents.
-
Tubulin Polymerization Inhibitors: N-aryl derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinoline have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site.[5] Certain analogues have demonstrated extremely high cytotoxicity against various human tumor cell lines, with potency significantly greater than paclitaxel in some cases.[5] The tetrahydroquinoline moiety acts as a constrained linker that contributes to the high potency of these compounds.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-Methoxy-1,2,3,4-tetrahydroquinoline.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[8][13] It may also cause respiratory irritation.[8][13]
-
Handling:
-
Storage: Store in a cool, dry place in a tightly sealed container.[8] Keep away from oxidizing agents.[8]
Conclusion
References
-
PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]
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Alfa Aesar. (2025). SAFETY DATA SHEET: 6-Methoxyquinoline. [Link]
-
ResearchGate. (2025). Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. [Link]
-
Shi, L., et al. (2013). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Molecules, 18(7), 7846-7863. [Link]
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PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]
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International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
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PubMed. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5429-5437. [Link]
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figshare. (2016). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride. [Link]
-
NIST. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. NIST WebBook. [Link]
-
MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6981. [Link]
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PubChemLite. (n.d.). 6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol. [Link]
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mzCloud. (2015). 6 Methoxyquinoline. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]
-
MDPI. (2021). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. Molbank, 2021(2), M1220. [Link]
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MDPI. (2025). Nature-Inspired Molecules as Inhibitors in Drug Discovery. Molecules, 30(22), 5031. [Link]
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Chem. (2025). New light-driven process could accelerate the discovery of new drugs. [Link]
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ResearchGate. (2025). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. [Link]
-
ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Butlerov Communications, 58(4), 49-59. [Link]
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